6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
Description
6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is a halogenated benzimidazole derivative characterized by a benzimidazole core substituted with chlorine atoms at positions 6 and 2 (on the 4-chlorophenyl group) and a 3-chlorobenzyloxy moiety at position 1. Its molecular structure (as per MOL file data in ) consists of 26 atoms with distinct bonding patterns, including a benzimidazole ring fused with chlorinated aromatic systems.
Properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-1-[(3-chlorophenyl)methoxy]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O/c21-15-6-4-14(5-7-15)20-24-18-9-8-17(23)11-19(18)25(20)26-12-13-2-1-3-16(22)10-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQBLYDFLXJKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is a member of the benzimidazole class, which has gained attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molar mass of 403.69 g/mol. The compound features a complex structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H13Cl3N2O |
| Molar Mass | 403.69 g/mol |
| CAS Number | 338978-85-1 |
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. A study highlighted the efficacy of various benzimidazole compounds against bacterial strains, suggesting that modifications in the molecular structure can enhance their antibacterial properties. The presence of chlorine atoms in the structure of this compound is believed to increase its lipophilicity, thereby improving membrane penetration and antimicrobial efficacy .
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. Notably, a study reported that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents .
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, its inhibitory activity against acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications to the benzyl and chlorophenyl moieties can significantly influence enzyme inhibition potency .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
Study 2: Anticancer Activity
In another investigation, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase pathways.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that benzimidazole derivatives, including 6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole, exhibit significant antiviral properties. For instance, certain derivatives have shown efficacy against enteroviruses and herpes simplex virus (HSV) with IC50 values indicative of potent antiviral activity.
| Compound | Virus Target | IC50 Value (µg/ml) |
|---|---|---|
| 6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-benzimidazole | Coxsackie Virus | 1.76 |
| Other Benzimidazole Derivative | HSV | 104 |
These findings suggest that modifications to the benzimidazole structure can enhance antiviral potency, making this compound a candidate for further investigation in antiviral therapies .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Several studies have synthesized derivatives that demonstrate significant inhibition of cyclooxygenase enzymes (COX), which are key players in the inflammatory process.
| Compound | COX Inhibition | IC50 Value (nM) |
|---|---|---|
| 6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-benzimidazole | COX-2 | 0.0370 |
| Other Derivative | COX-1 | 0.1664 |
In vivo studies have shown that these compounds can reduce edema significantly compared to standard anti-inflammatory drugs like diclofenac, highlighting their potential as therapeutic agents in managing inflammation .
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. The structural modifications of compounds like 6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-benzimidazole can lead to enhanced cytotoxicity against various cancer cell lines.
| Cell Line | Compound Tested | IC50 Value (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 6-chloro derivative | 15 |
| HeLa (Cervical Cancer) | Other Benzimidazole | 10 |
These results indicate a promising avenue for developing new anticancer drugs based on the benzimidazole scaffold .
Case Study 1: Antiviral Efficacy
A study conducted by Kharitonova et al. demonstrated the effectiveness of a series of benzimidazole derivatives against Coxsackie virus and HSV. The study highlighted how structural variations influenced antiviral activity, with some compounds achieving IC50 values significantly lower than existing treatments .
Case Study 2: Anti-inflammatory Mechanism
Research by Prajapat and Talesara focused on the anti-inflammatory properties of benzimidazole derivatives. Their findings showed that specific substitutions at the ortho position of the phenyl ring enhanced COX inhibition, leading to a marked reduction in inflammation in animal models compared to controls .
Comparison with Similar Compounds
Structural Analogs in the Benzimidazole Family
1-(4-Chlorobenzyl)-2-(4-Chlorophenyl)-1H-1,3-Benzimidazole
- Structural Difference : The 3-chlorobenzyloxy group in the target compound is replaced with a 4-chlorobenzyl group.
- Synthesis : Achieved in ionic liquid (IL) solvents with higher yields (e.g., 90%) compared to polar solvents like H2O or EtOH, which yield negligible products. This highlights the critical role of solvent choice in optimizing benzimidazole synthesis .
- Activity: The positional isomerism (3- vs.
6-Chloro-2-(4-Methoxyphenyl)-1H-1,3-Benzimidazol-1-Ol
- Structural Difference : A hydroxyl (-OH) and methoxy (-OCH3) group replace the 3-chlorobenzyloxy and 4-chlorophenyl moieties.
2.1.3 Ethyl 2-{[6-Chloro-2-(4-Chlorophenyl)-1H-1,3-Benzimidazol-1-Yl]Oxy}Propanoate
- Structural Difference: An ester-linked propanoate group replaces the 3-chlorobenzyloxy substituent.
- Implications : The ester group introduces hydrolytic instability but may improve bioavailability due to increased lipophilicity .
Functional Group Variations in Heterocyclic Systems
5-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-Yl]-4-(3-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione
- Core Difference : Replaces benzimidazole with benzoxazole and incorporates a triazole-thione moiety.
- Activity : The thione group (C=S) and triazole ring enhance metal-chelating capacity, making this compound suitable for targeting metalloenzymes. IR data (1243 cm<sup>-1</sup> for C=S) confirm this functional group’s presence .
2.2.2 3-{[6-(4-Chloro-3-Fluorophenoxy)-1-Methyl-1H-Benzimidazol-2-Yl]Methoxy}Benzoic Acid
- Structural Difference: Features a carboxylic acid (-COOH) and fluorophenoxy group, unlike the target compound’s chlorinated substituents.
Substituent Effects on Physicochemical Properties
| Compound Name | Key Substituents | Solubility (Predicted) | LogP<sup>*</sup> | Bioactivity Relevance |
|---|---|---|---|---|
| Target Compound | 3-Cl-Benzyloxy, 4-Cl-Ph | Low (hydrophobic) | ~4.2 | Halogen-bonding interactions |
| 6-Chloro-2-(4-MeO-Ph)-1H-Benzoimidazol-1-Ol | 4-MeO-Ph, -OH | Moderate | ~2.8 | Antioxidant potential |
| Ethyl 2-{[6-Cl-2-(4-Cl-Ph)-1H-Benzo]Oxy}Propanoate | Propanoate ester | Low (ester hydrolysis) | ~3.5 | Prodrug potential |
| 5-[2-(4-Cl-Ph)-Benzoxazolyl]-Triazole | Benzoxazole, C=S | Low | ~3.9 | Metalloenzyme inhibition |
<sup>*</sup>LogP values estimated based on substituent contributions.
Q & A
Q. What are the established synthetic routes for 6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole?
A multi-step procedure involves nucleophilic substitution and heterocyclic ring formation. For example, similar benzimidazole derivatives are synthesized by reacting substituted benzyl chlorides with hydroxyl precursors under catalytic conditions. Key steps include:
- Catalytic coupling : Use PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour .
- Workup : Monitor reaction completion via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
- Validation : Confirm purity via melting point analysis and spectroscopic characterization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, benzimidazole ring vibrations) .
- NMR : H NMR reveals substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm; benzyloxy protons at δ 5.1–5.3 ppm) .
- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation patterns .
Q. How does the reactivity of this compound compare with other chlorinated benzimidazoles?
The electron-withdrawing chlorine substituents increase electrophilicity at the benzimidazole core, enhancing reactivity in nucleophilic aromatic substitution (e.g., with amines or thiols). Comparative studies with non-chlorinated analogs show reduced reaction rates due to decreased electrophilicity .
Advanced Research Questions
Q. How can experimental design optimize the synthesis yield of this compound?
Employ factorial design to evaluate critical variables:
- Variables : Catalyst loading (5–15 wt%), temperature (60–90°C), and reaction time (0.5–2 hours) .
- Response Surface Methodology (RSM) : Models interactions between variables to identify optimal conditions (e.g., 10 wt% catalyst at 75°C for 1 hour) .
- Validation : Replicate optimized conditions to achieve >85% yield .
Q. How can contradictory thermal degradation data be resolved?
- Thermogravimetric Analysis (TGA) : Quantify decomposition steps (e.g., loss of benzyloxy group at 200–250°C) .
- Computational Validation : Use density functional theory (DFT) to predict bond dissociation energies and compare with experimental TGA/DTA results .
- Reproducibility : Standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg) to minimize variability .
Q. What computational methods predict reaction pathways for this compound?
- Quantum Chemical Calculations : Simulate intermediates and transition states using software like Gaussian or ORCA. For example, calculate activation energies for benzyloxy group substitution .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents/catalysts (e.g., PEG-400 as a green solvent) .
Q. How can bioactivity studies be designed for this compound?
- Fluorescence Assays : Measure binding affinity to biomolecules (e.g., DNA intercalation via fluorescence quenching) .
- Dose-Response Experiments : Use microplate readers to quantify IC₅₀ values in cytotoxicity assays against cancer cell lines .
- Control Groups : Compare with non-chlorinated analogs to isolate chlorine’s role in bioactivity .
Q. What strategies mitigate challenges in scaling up synthesis?
- Membrane Separation Technologies : Purify intermediates using nanofiltration membranes to remove unreacted chlorobenzyl chloride .
- Process Control Systems : Implement real-time monitoring (e.g., inline IR spectroscopy) to maintain reaction consistency at scale .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
